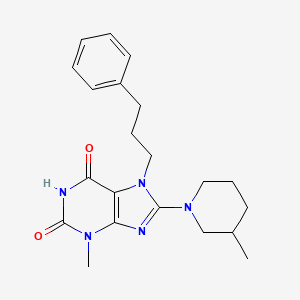

![molecular formula C19H20N2O3S2 B2675361 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 923456-87-5](/img/structure/B2675361.png)

4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a versatile chemical compound with immense research potential. It has the molecular formula C19H20N2O3S2 .

Synthesis Analysis

The synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides, which includes compounds like 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of 4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is complex, with a benzylsulfonyl group attached to a butanamide chain, which is further connected to a 2-methylbenzo[d]thiazol-5-yl group .Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction. N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Compounds with benzothiazole and sulfonamide groups have been synthesized through innovative chemical reactions, including intramolecular Diels-Alder reactions and reactions involving cyclic sulfonamides. These methodologies facilitate the production of novel cyclic sulfonamides with potential applications in developing new chemical entities (Greig, Tozer, & Wright, 2001). Additionally, the synthesis of such compounds has led to the development of intermediates useful in pharmaceutical manufacturing, as illustrated by the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride (Wang Yu, 2008).

Photophysical and Biological Applications

Research into benzothiazole derivatives with sulfonamide groups has extended into photophysical studies, highlighting the potential of these compounds in material sciences and biomolecular applications due to their fluorescent properties. The modification of sulfur-containing groups significantly impacts the electronic structures of these compounds, opening avenues for their use in sensing hazardous compounds and metals (Murai, Furukawa, & Yamaguchi, 2018).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of benzothiazole-sulfonamide compounds have been extensively studied. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding, cleavage, genotoxicity, and anticancer activity, indicating their potential as chemotherapeutic agents (González-Álvarez et al., 2013). Moreover, benzothiazole-piperazinesulfonamide conjugates have exhibited promising antibacterial and antiacetylcholinesterase activities, suggesting their use in treating microbial infections and disorders involving acetylcholine dysfunction (Rao et al., 2019).

properties

IUPAC Name |

4-benzylsulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-14-20-17-12-16(9-10-18(17)25-14)21-19(22)8-5-11-26(23,24)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXNWEPCAYYRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2675280.png)

![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B2675284.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2675286.png)

![3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2675289.png)

![2-Chloro-N-(2,2-dimethylpropyl)-N-[(5-oxo-1-propylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2675290.png)

![[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide](/img/structure/B2675292.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2675297.png)

![1-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2675298.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)

![Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]](/img/structure/B2675301.png)